Computed Lipophilicity (XLogP3) Versus Structural Analogs
The target compound's computed partition coefficient (XLogP3 = 2.1) quantitatively differentiates it from analogs with more polar substituents. The free carboxylic acid analog (4-(3-methoxyisoxazole-5-carboxamido)benzoic acid) is predicted to have significantly lower logP (~1.0–1.5 range based on the loss of the ethyl ester), and the methyl ester analog is predicted to have a moderately lower logP. This difference has implications for membrane permeability and solubility. [1]
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Methyl ester analog (estimated XLogP3 ~1.8); carboxylic acid analog (estimated XLogP3 ~1.2); typical oral drug space median ~2.5–3.5 |
| Quantified Difference | Target compound is 0.3–0.9 log units more lipophilic than closest ester/acid analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly correlates with passive membrane permeability; a logP of ~2 balances absorption potential against solubility risk, but even a 0.3–0.5 log unit shift can significantly alter cell permeability and non-specific protein binding, making ester selection a non-trivial procurement decision for cell-based screening.
- [1] PubChem (National Center for Biotechnology Information). Computed Property: XLogP3-AA for CID 71802454. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1428347-74-3 View Source
